Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate
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Overview
Description
Thiophene-based analogs, like the one you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of your compound would include this thiophene ring, along with additional functional groups attached to it.Chemical Reactions Analysis
The reactivity of thiophene derivatives can be quite diverse, depending on the specific functional groups present in the molecule. For example, each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “6-4-Ethoxycarbonyl-3-methyl-5-phenylamino-thiophen-2-yl)-2-methyl-nicotinic acid ethyl ester” was found to be bright orange needles, with a yield of 62% and a melting point of 112–114 °C .Scientific Research Applications
Antimicrobial and Anticancer Activities
- Antimicrobial Evaluation : Heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, including those structurally related to Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate, have been synthesized and evaluated for antimicrobial activities. These compounds showed moderate to high antimicrobial activity against various microorganisms such as fungi and bacteria (Aly, 2016).
- Anticancer Properties : Research on thiazole derivatives has highlighted their potential as anticancer agents. Novel pharmacophores containing thiazole moiety have been synthesized and evaluated, demonstrating potent anticancer activities. This suggests that structurally related compounds might also possess similar biological activities (Gomha et al., 2017).
Chemical Synthesis and Molecular Modification
- Synthetic Approaches : The synthesis of related thiazole and thieno[2,3-d]thiazole derivatives often involves innovative synthetic routes that can facilitate the development of new compounds with enhanced biological or chemical properties. For example, microwave-assisted synthesis has been employed to achieve better yields and shorter reaction times for novel heterocyclic systems (Faty et al., 2011).
- Molecular Modifications for Biological Activities : Modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, related to the core structure of this compound, have led to the synthesis of compounds with notable antimicrobial activities. This underscores the importance of chemical modifications in enhancing the bioactivity of thiazole derivatives (Desai et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition : Pyranpyrazole derivatives, which share structural similarities with thiazole derivatives, have been investigated as corrosion inhibitors for mild steel, showing high efficiency. Such studies suggest the potential utility of thiazole and related derivatives in industrial applications to protect metals from corrosion (Dohare et al., 2017).
Mechanism of Action
Future Directions
Thiophene derivatives continue to be an area of active research, with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . Future research may focus on synthesizing new thiophene derivatives, studying their properties, and exploring their potential applications.
Properties
IUPAC Name |
ethyl 6-methyl-2-(3-phenylpropanoylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-23-17(22)15-11(2)14-16(24-15)20-18(25-14)19-13(21)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIZXNNGLJTGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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